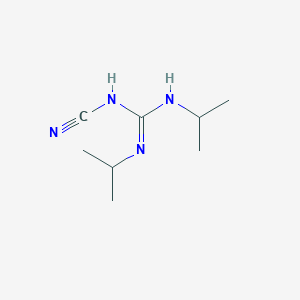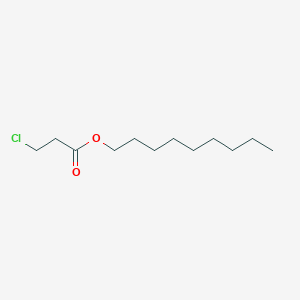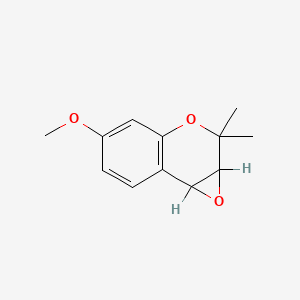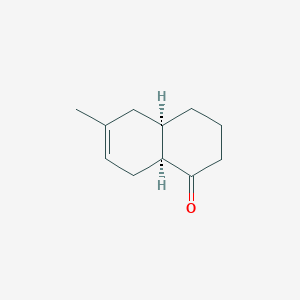
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is a complex organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The “cis-” designation indicates the specific geometric configuration of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the naphthalene ring system.
Hydrogenation: Partial hydrogenation of the naphthalene ring to introduce the hexahydro configuration.
Methylation: Introduction of the methyl group at the 6th position using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst to further reduce the compound.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, trans-: Differing in geometric configuration.
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-ethyl-, cis-: Differing in the substituent at the 6th position.
Uniqueness
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-6-methyl-, cis- is unique due to its specific geometric configuration and substituent pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
77746-09-9 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(4aR,8aS)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
LPPFWYHMYXLSTR-ZJUUUORDSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@@H](C1)CCCC2=O |
Kanonische SMILES |
CC1=CCC2C(C1)CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


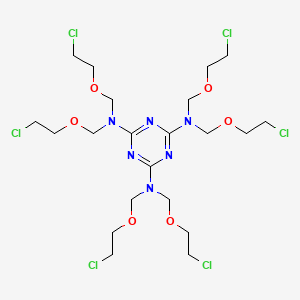
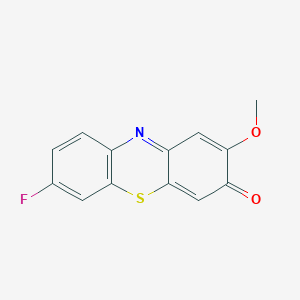

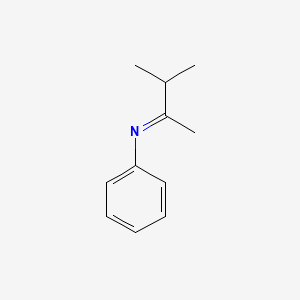
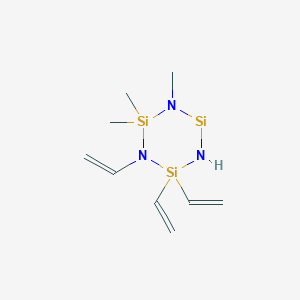
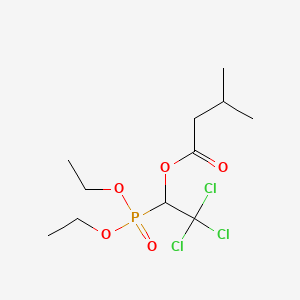
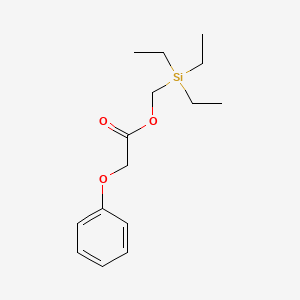
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
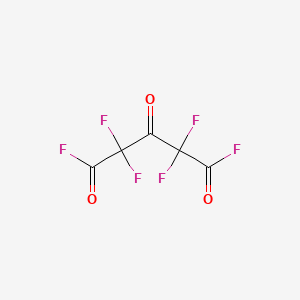
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
